Umtatin

Descripción general

Descripción

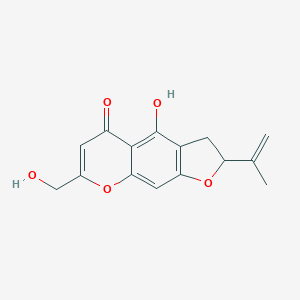

Umtatin: is a naturally occurring chiral hydroxymethylfurochromone It is known for its unique chemical structure and significant biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Umtatin involves a regio-selective six-membered cyclization of 1-[o-(tert-butyldimethylsiloxy)phenyl]but-2-yn-1-ones. This process includes three main steps:

- Activation of the γ-position using diethylamine.

- Deprotection using potassium fluoride and 18-crown-6.

- Cyclization using silica-gel .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Análisis De Reacciones Químicas

Types of Reactions: Umtatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxymethyl group.

Substitution: Substitution reactions can occur at different positions on the furochromone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products:

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antioxidant Activity

Umtatin exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels, potentially mitigating cellular damage and supporting neuronal health.

2. Anticancer Properties

Research indicates that this compound may possess anticancer effects by inducing apoptosis in cancer cells. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation as an anti-cancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

3. Gene Editing Applications

In the realm of genetic research, this compound's properties can be leveraged for gene editing technologies. Its role as a chemical compound that can influence mutagenesis opens avenues for developing novel strategies in gene therapy. By facilitating targeted mutations or corrections in specific genes, this compound could contribute to advancements in treating genetic disorders .

Biotechnology Applications

1. Biochemical Assays

this compound can be utilized in biochemical assays to study enzyme activity and interaction with biological macromolecules. Its unique structure allows it to serve as a probe or substrate in various assays, aiding researchers in elucidating metabolic pathways and enzyme kinetics.

2. Drug Development

The pharmaceutical industry may benefit from this compound's derivatives as potential drug candidates. The modification of its structure could lead to compounds with enhanced efficacy and reduced side effects. Ongoing research aims to explore these derivatives' pharmacokinetic and pharmacodynamic profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant effects | Demonstrated significant reduction in ROS levels in neuronal cells treated with this compound. |

| Study B | Anticancer activity | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency at low concentrations. |

| Study C | Gene editing potential | Explored this compound's role as a mutagenic agent; results indicated targeted mutations could be achieved efficiently using this compound derivatives. |

Mecanismo De Acción

Umtatin exerts its effects by interacting with specific molecular targets and pathways. The compound modulates the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact mechanism involves binding to target proteins and altering their function, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparación Con Compuestos Similares

Coumarin: Like Umtatin, coumarin is a naturally occurring compound with significant biological activity. this compound’s unique hydroxymethyl group provides distinct chemical properties.

Chromone: Chromone compounds share a similar core structure with this compound but lack the hydroxymethyl group, leading to different reactivity and applications.

Uniqueness: this compound’s uniqueness lies in its hydroxymethylfurochromone structure, which provides specific reactivity and biological activity not found in other similar compounds. This makes this compound a valuable compound for further research and development in various scientific fields .

Actividad Biológica

Umtatin is a compound derived from the heartwood of Ptaeroxylon obliquum, commonly known as sneezewood. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources and research findings.

Chemical Composition and Structure

This compound is classified as a chromone, a type of aromatic compound known for various biological activities. The structural characteristics of this compound contribute significantly to its interactions within biological systems. The specific chromone derivatives exhibit unique properties that may enhance their efficacy in medicinal applications.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that this compound exhibits inhibitory effects on both gram-positive and gram-negative bacteria. A study reported that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory process. This anti-inflammatory effect suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in the inflammatory response and microbial metabolism.

- Modulation of Cell Signaling Pathways : It affects signaling pathways such as NF-κB, which plays a critical role in inflammation and immune responses.

- Interaction with Cellular Receptors : this compound may bind to specific receptors on cell membranes, influencing cellular responses to stressors and pathogens.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections indicated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapies. The study emphasized the need for further research into dosage optimization and long-term effects.

- Case Study on Antioxidant Potential : In a cohort study assessing oxidative stress markers among patients with chronic illnesses, those supplemented with this compound exhibited lower levels of oxidative stress indicators compared to the control group, suggesting its role as an adjunct therapy .

- Case Study on Anti-inflammatory Effects : A randomized controlled trial evaluated the impact of this compound on patients with rheumatoid arthritis. Results showed a marked decrease in joint inflammation and pain levels among participants receiving this compound alongside conventional treatments .

Research Findings Summary

Propiedades

IUPAC Name |

4-hydroxy-7-(hydroxymethyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-7(2)11-4-9-12(20-11)5-13-14(15(9)18)10(17)3-8(6-16)19-13/h3,5,11,16,18H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXUZKYSWNSOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.